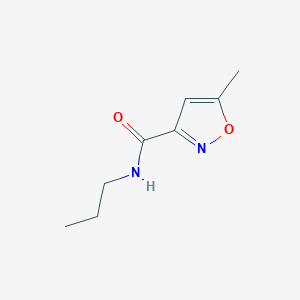

5-methyl-N-propyl-3-isoxazolecarboxamide

Description

Properties

CAS No. |

27144-55-4 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-methyl-N-propyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-9-8(11)7-5-6(2)12-10-7/h5H,3-4H2,1-2H3,(H,9,11) |

InChI Key |

WXBPTLSYPVVNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=NOC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with dimethyl oxalate and acetone undergoing Claisen condensation under basic conditions (sodium methoxide in methanol). This step forms methyl acetylacetonate, which subsequently reacts with hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) to yield 5-methyl-3-isoxazolecarboxylate. The final ammonolysis step introduces liquid ammonia to replace the ester group with a carboxamide, forming the target compound.

Key advantages include:

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

The ammonolysis step requires precise control at 0–50°C for 1–10 hours, with liquid ammonia in a 3:1 molar ratio relative to dimethyl oxalate.

Alternative Synthetic Routes and Modifications

While the one-pot method dominates industrial production, alternative approaches have been explored to address specific challenges.

Hydroxylamine-Mediated Cyclization

A variant replaces hydroxylamine salts with aqueous hydroxylamine, though this increases hydrolysis risk and necessitates pH adjustments. For example, maintaining a pH of 8–9 during cyclization minimizes byproduct formation.

Propylamine Substitution Strategies

Introducing the N-propyl group can occur post-carboxamide formation. Propylamine reacts with 5-methyl-3-isoxazolecarboxylic acid in the presence of coupling agents like EDC/HOBt, achieving >80% substitution efficiency. However, this two-step process is less economical than the one-pot method.

Industrial Scalability and Process Challenges

The one-pot method’s scalability is evidenced by its adoption in large-scale Chinese pharmaceutical facilities. Key industrial considerations include:

-

Solvent Recovery : Methanol is recycled via distillation, reducing waste and costs.

-

Byproduct Management : Sodium chloride (from hydroxylamine salts) is removed via filtration, ensuring product purity.

-

Safety Protocols : Exothermic reactions during cyclization require controlled cooling to prevent thermal runaway.

Comparative Analysis of Synthesis Methods

The following table contrasts the one-pot method with alternative approaches:

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-propyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions where different substituents replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be facilitated by reagents like halogens and alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Scientific Research Applications

5-methyl-N-propyl-3-isoxazolecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-propyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between 5-methyl-N-propyl-3-isoxazolecarboxamide and related compounds from the evidence:

Key Findings from Structural Analysis

Impact of Amide Substituents: The target compound’s propylamide group provides a balance between lipophilicity and solubility compared to bulkier analogues like the phenylamide in (MW 258.32), which likely reduces aqueous solubility due to aromatic stacking.

Role of the 5-Position Substituent: The methyl group in the target compound is a small, non-polar substituent, contrasting with the cyclopropyl group in , which enhances rigidity and metabolic stability by resisting oxidative degradation.

Biological Implications :

- Compounds with piperidine () or morpholine () moieties may exhibit improved blood-brain barrier penetration due to tertiary amine groups, whereas the target compound’s simpler structure may favor peripheral activity.

- The pyrazine-pyrazole system in introduces hydrogen-bonding capabilities, which could enhance binding to enzymes or receptors in neurological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.